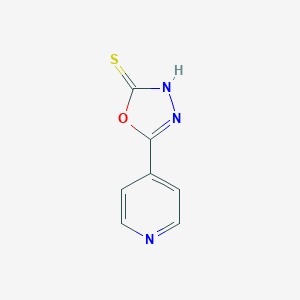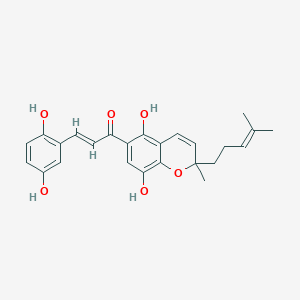
Carbamothioic acid, phenyl-, S-phenyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamothioic acid, phenyl-, S-phenyl ester (9CI), also known as phenyl isothiocyanate or PITC, is a colorless to light yellow liquid with a pungent odor. It is widely used in scientific research for its ability to modify proteins and peptides. PITC is a potent reagent that can be used to covalently attach to the amino group of proteins and peptides, thereby altering their properties and function. The purpose of
Mécanisme D'action
The mechanism of action of PITC involves the covalent attachment of the isothiocyanate group to the amino group of proteins and peptides. This reaction forms a thiourea linkage, which alters the properties and function of the protein or peptide. The modification of the protein or peptide can lead to changes in its solubility, stability, and activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of PITC depend on the protein or peptide that is being modified. PITC can alter the function of enzymes, receptors, and other proteins by modifying their active sites. It can also affect the solubility and stability of proteins, which can impact their activity and function. The physiological effects of PITC are largely unknown, as it is primarily used in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PITC in lab experiments is its high reactivity and specificity for the amino group of proteins and peptides. This allows for precise modification of target proteins and peptides. Additionally, PITC is relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also limitations to using PITC. One limitation is its potential toxicity, which can impact the viability and function of cells. Additionally, PITC can modify multiple amino groups on a protein or peptide, which can complicate data interpretation.
Orientations Futures
There are several future directions for the use of PITC in scientific research. One area of interest is the development of PITC-based probes for the detection of specific proteins and peptides in complex biological samples. Another area of interest is the use of PITC in the modification of proteins and peptides for therapeutic purposes. Additionally, the development of PITC-based methods for the analysis of protein-protein interactions is an active area of research.
Méthodes De Synthèse
The synthesis of PITC involves the reaction of aniline with carbon disulfide and chlorine gas. This reaction produces Carbamothioic acid, phenyl-, S-phenyl ester (9CI) isothiocyanate, which is then purified by distillation. The yield of this reaction is typically high, and the purity of the product can be further improved by recrystallization.
Applications De Recherche Scientifique
PITC is widely used in scientific research for its ability to modify proteins and peptides. It can be used to label proteins and peptides with fluorescent or chromogenic dyes, which allows for their detection and quantification. PITC can also be used to crosslink proteins and peptides, which can help to identify protein-protein interactions. Additionally, PITC can be used to modify the properties of proteins and peptides, such as their solubility and stability.
Propriétés
Numéro CAS |
4910-32-1 |
|---|---|
Nom du produit |
Carbamothioic acid, phenyl-, S-phenyl ester (9CI) |
Formule moléculaire |
C13H11NOS |
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
S-phenyl N-phenylcarbamothioate |
InChI |
InChI=1S/C13H11NOS/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) |
Clé InChI |
UYPBGBOVAQEVJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2 |
Autres numéros CAS |
4910-32-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




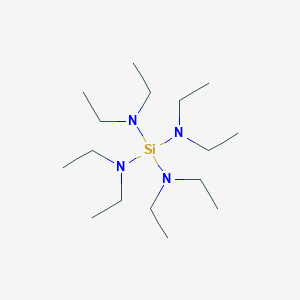
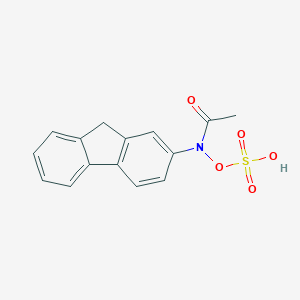
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)

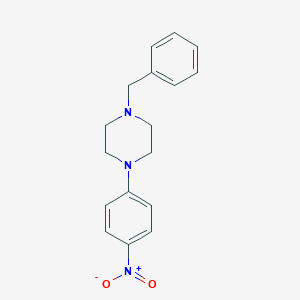
![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)
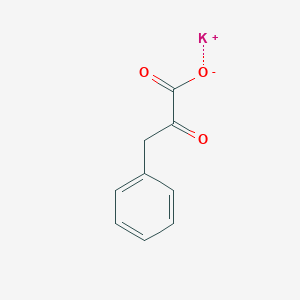
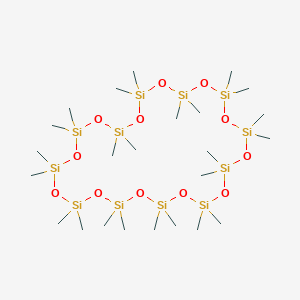
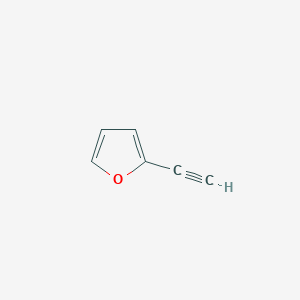
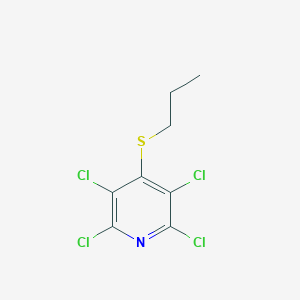
![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)
